Biliary Excretion Kinetics: Ioglycamide Demonstrates 58-138% Lower Emax Compared to Iodoxamate and Iotroxamate in Canine Model
In a head-to-head canine bile-fistula model, meglumine ioglycamide (Biligram) exhibited a significantly lower maximum rate of biliary excretion (Emax) compared to both meglumine iodoxamate and meglumine iotroxamate. At equimolar infusion rates or plasma concentrations, more iotroxamate and iodoxamate were secreted into bile than ioglycamide [1]. This directly impacts the rate of biliary opacification and the achievable contrast density in clinical imaging.
| Evidence Dimension | Maximum rate of biliary excretion (Emax) |
|---|---|
| Target Compound Data | 1.22 ± 0.19 µmol/min/kg |
| Comparator Or Baseline | Iodoxamate: 2.91 ± 0.39 µmol/min/kg; Iotroxate: 2.23 ± 0.28 µmol/min/kg |
| Quantified Difference | Iodoxamate is 138% higher than ioglycamide; iotroxate is 83% higher than ioglycamide |
| Conditions | Bile-fistula dogs following intravenous infusion in a steady state |
Why This Matters
This quantifiable difference in biliary excretion rate determines imaging protocol timing and contrast density; ioglycamide requires longer imaging delays or higher doses to achieve comparable opacification, a critical consideration for protocol optimization and procurement selection.
- [1] Zaunbauer W, Grandjean EM, Paumgartner G, Fuchs WA. Biliary excretion kinetics of the biliary contrast media ioglycamide, iodoxamate and iotroxamate in the dog. Schweiz Med Wochenschr. 1981 Jan 31;111(5):157-61. PMID: 6895123. View Source
